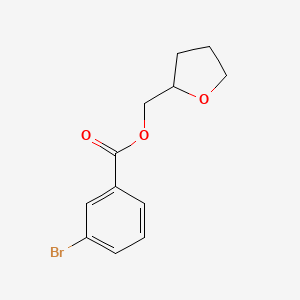![molecular formula C19H22ClF2NO2 B11095250 N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11095250.png)
N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzamide core, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide typically involves the following steps:
Formation of the Adamantyloxyethyl Intermediate: The adamantane moiety is introduced through a nucleophilic substitution reaction, where 1-adamantanol reacts with an appropriate alkylating agent to form 2-(1-adamantyloxy)ethyl intermediate.
Coupling with Benzamide Core: The intermediate is then coupled with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzamide core can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The adamantane moiety may enhance binding affinity, while the halogen substituents can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H22ClF2NO2 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide |
InChI |
InChI=1S/C19H22ClF2NO2/c20-15-7-17(22)16(21)6-14(15)18(24)23-1-2-25-19-8-11-3-12(9-19)5-13(4-11)10-19/h6-7,11-13H,1-5,8-10H2,(H,23,24) |
InChI Key |
RYKYNQDBZPAAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
![(2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11095189.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-bromo-6-methoxyphenol](/img/structure/B11095191.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11095193.png)
-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11095198.png)
![5-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11095200.png)

![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11095211.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11095226.png)
![(4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11095229.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11095231.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline](/img/structure/B11095238.png)
![5,12-bis(prop-2-enyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11095254.png)
![2-Methyl-N-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11095258.png)
